1-Butyl-5-methyl-1H-pyrazole-3-carbaldehyde

Description

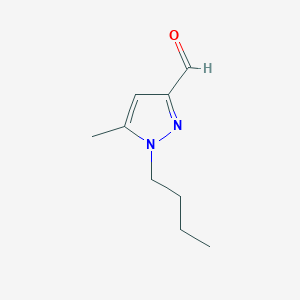

1-Butyl-5-methyl-1H-pyrazole-3-carbaldehyde is a pyrazole-derived aldehyde with a molecular formula of C$9$H${14}$N$_2$O. Its structure features a pyrazole ring substituted with a butyl group at the N1 position, a methyl group at C5, and a formyl (carbaldehyde) group at C2. This compound is of interest in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and coordination complexes due to its reactive aldehyde functionality and tunable steric/electronic properties .

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

1-butyl-5-methylpyrazole-3-carbaldehyde |

InChI |

InChI=1S/C9H14N2O/c1-3-4-5-11-8(2)6-9(7-12)10-11/h6-7H,3-5H2,1-2H3 |

InChI Key |

LFWPNVRJVPQERX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C(=CC(=N1)C=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-5-methyl-1H-pyrazole-3-carbaldehyde can be synthesized through various methods. One common approach involves the reaction of 1-butyl-5-methyl-1H-pyrazole with an appropriate aldehyde precursor under controlled conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the synthesis of 1-butyl-5-methyl-1H-pyrazole-3-carbaldehyde may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-5-methyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed:

Oxidation: 1-Butyl-5-methyl-1H-pyrazole-3-carboxylic acid.

Reduction: 1-Butyl-5-methyl-1H-pyrazole-3-methanol.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

1-Butyl-5-methyl-1H-pyrazole-3-carbaldehyde has numerous applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-butyl-5-methyl-1H-pyrazole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing molecular recognition processes.

Comparison with Similar Compounds

Comparison with Structurally Analogous Pyrazole Carbaldehydes

The following section compares 1-butyl-5-methyl-1H-pyrazole-3-carbaldehyde with three structurally related pyrazole carbaldehydes, focusing on substituent effects, synthetic routes, and physicochemical properties.

Substituent Position and Functional Group Variations

Research Findings and Practical Considerations

- Commercial Availability : 1-Butyl-5-methyl-1H-pyrazole-3-carbaldehyde is listed as discontinued, suggesting challenges in large-scale synthesis or stability . In contrast, 1-methyl-1H-pyrazole-4-carbaldehyde remains available at premium prices (e.g., JPY 35,000/5g) .

- Thermal Stability : Methyl-substituted analogs (e.g., 1-methyl-1H-pyrazole-3-carboxylic acid) exhibit higher melting points (150–152°C) due to hydrogen bonding, whereas aldehyde derivatives are more prone to decomposition .

Biological Activity

1-Butyl-5-methyl-1H-pyrazole-3-carbaldehyde is a compound belonging to the pyrazole family, which is recognized for its diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-butyl-5-methyl-1H-pyrazole-3-carbaldehyde is . Its structure includes a butyl group, a methyl group, and an aldehyde functional group attached to a pyrazole ring. The unique arrangement of these groups contributes to its reactivity and biological activity. The presence of the aldehyde group allows for various chemical reactions, enhancing its potential applications in medicinal chemistry.

Biological Activities

Pharmacological Properties:

Research indicates that 1-butyl-5-methyl-1H-pyrazole-3-carbaldehyde exhibits significant biological activities, particularly in the following areas:

The biological activity of 1-butyl-5-methyl-1H-pyrazole-3-carbaldehyde is believed to involve several mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes that are crucial in disease processes, particularly those linked to cancer and inflammation. This inhibition could lead to reduced tumor growth and inflammation.

- Receptor Interaction: The compound may interact with specific receptors involved in inflammatory responses or cancer pathways, enhancing its therapeutic potential.

Case Studies and Research Findings

Several studies highlight the biological activity of pyrazole derivatives, including 1-butyl-5-methyl-1H-pyrazole-3-carbaldehyde:

| Study | Findings | Cell Lines Tested |

|---|---|---|

| Bhat et al. (2018) | Demonstrated anticancer activity of pyrazole derivatives against multiple cancer types | Various cancer cell lines including MDA-MB-231 (breast) and A549 (lung) |

| Wei et al. (2022) | Found significant cytotoxicity against A549 cell lines with IC50 values indicating potent activity | A549 (lung cancer) |

| Zheng et al. (2022) | Reported maximum inhibition of lung cancer cell lines with novel pyrazole derivatives | A549 (lung cancer) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.